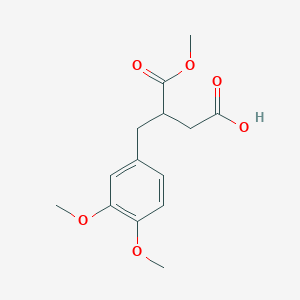

3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 3,4-dimethoxybenzyl alcohol , which is an important pharmaceutical intermediate . It’s also the starting material of a family of dendrimer .

Synthesis Analysis

While specific synthesis methods for “3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid” were not found, there are related compounds such as (±)-3,4-dimethoxybenzyl-4-methyloctanoate and 3,4-dimethoxybenzyl bromide that have documented synthesis methods.Molecular Structure Analysis

The molecular structure of the related compound, 3,4-dimethoxybenzyl alcohol, has been reported . It has a molecular weight of 168.1898 .Applications De Recherche Scientifique

Protecting Groups in Organic Synthesis

3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid is studied in the context of protecting groups for hydroxy functions in organic synthesis. New protecting groups such as 3-methoxybenzyl (3-MPM) and 3,5-dimethoxybenzyl (3,5-DMPM) have been evaluated for their stability to strong acids and their removal by DDQ oxidation at room temperature (Nakajima, Abe, & Yonemitsu, 1988).

Synthesis of Specific Compounds

The compound has been utilized in the synthesis of specifically labeled compounds such as papaverine and quinopavine. The synthesis involves using precursors like 3,4-dimethoxybenzoic acid-carboxyl-14C (Ithakissios, Tsatsas, Nikokavouras, & Tsolis, 1974).

Analysis of Insecticide Residues

In the field of analytical chemistry, the compound has been used in developing a sensitive ELISA for analyzing insecticide residues like fenthion in fruit samples. This involves the synthesis of specific haptens and the establishment of a competitive indirect enzyme-linked immunosorbent assay (Zhang, Sun, Hu, Shen, Yang, Liang, Sun, & Liu, 2008).

Selective Deprotection in Organic Synthesis

The compound has been involved in studies focusing on the selective deprotection of different protecting groups for hydroxy functions. This includes an examination of how 3,4-dimethoxybenzyl (DMPM) groups react differently from others like 4-methoxybenzyl (MPM) and benzyl (Bn) in organic synthesis (Horita, Yoshioka, Tanaka, Oikawa, & Yonemitsu, 1986).

Biomimetic Oxidation Studies

It has been used in biomimetic oxidation studies, particularly in the oxidation of veratryl alcohol, a model compound for lignin substructures. The oxidation in ionic liquids with iron(III) porphyrins and horseradish peroxidase is significant for understanding lignin degradation (Kumar, Jain, & Chauhan, 2007).

Safety and Hazards

Propriétés

IUPAC Name |

3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-18-11-5-4-9(7-12(11)19-2)6-10(8-13(15)16)14(17)20-3/h4-5,7,10H,6,8H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKYOILHCYHSCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(CC(=O)O)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/no-structure.png)

![1-(4-Methoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2739306.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2739309.png)

![[Cyclohexyl(ethyl)carbamoyl]methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate](/img/structure/B2739312.png)

![Benzo[d]thiazol-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2739313.png)

![2-({2-[methyl(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)amino]-2-oxoethyl}thio)pyridinium-1-olate](/img/structure/B2739316.png)

![2-(m-tolylamino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2739317.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739323.png)